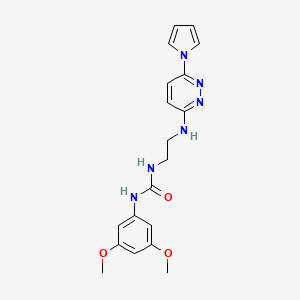

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea is a chemical compound commonly known as PP2A inhibitor. PP2A is a protein phosphatase that plays a crucial role in regulating various cellular processes such as cell division, differentiation, and apoptosis. Inhibition of PP2A has been shown to have therapeutic potential in the treatment of various diseases, including cancer.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

This chemical compound is related to research in the synthesis and reactivity of heterocyclic compounds, particularly focusing on the preparation of compounds with potential antioxidant activity. One study reports on the synthesis of various derivatives of pyrrolyl selenolopyridine, demonstrating remarkable antioxidant activity, which could be related to the structural features of the compound (Zaki et al., 2017).

Corrosion Inhibition

Research has explored the use of similar urea derivatives as corrosion inhibitors for metals, suggesting potential applications in protecting infrastructure and machinery. The derivatives evaluated demonstrated efficient corrosion inhibition on mild steel surfaces, indicating the compound's utility in industrial applications (Mistry et al., 2011).

Antibacterial Activity

The development of new heterocyclic compounds containing a sulfonamido moiety has been pursued for their antibacterial properties. This line of research aims at synthesizing compounds for use as antibacterial agents, with some newly synthesized compounds showing high activities, which might be relevant for the discussed chemical compound (Azab et al., 2013).

Antisecretory and Anti-ulcer Activity

There has been research into derivatives of 4,6-diarylpyridazinones, substituted in the 2-position with a urea moiety, for their gastric anti-secretory and anti-ulcer activities. This suggests potential medicinal applications in treating gastric disorders (Coudert et al., 1989).

Enzymatic Activity and Protein Interaction

Investigations into dimethoxyphenol oxidase activity of various microbial proteins, including those with a dimethoxyphenyl moiety, have been conducted to understand their role in microbial resistance and metabolism. This research could provide insights into the biochemical pathways in which similar compounds might be involved (Solano et al., 2001).

Propiedades

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-27-15-11-14(12-16(13-15)28-2)22-19(26)21-8-7-20-17-5-6-18(24-23-17)25-9-3-4-10-25/h3-6,9-13H,7-8H2,1-2H3,(H,20,23)(H2,21,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYJQBJVWUDVOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2380901.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide](/img/structure/B2380902.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)

![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)

![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)